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Compound of Interest

Compound Name:
N-allyl-4-

propoxybenzenesulfonamide

Cat. No.: B2633194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of N-allyl-4-propoxybenzenesulfonamide. Due to the limited availability of

direct experimental data for this specific compound, the following protocols and data are based

on established methods for closely related analogs, primarily N-allyl-4-

methylbenzenesulfonamide and other alkoxy-substituted benzenesulfonamides. These

methodologies serve as a robust starting point for the analysis of N-allyl-4-
propoxybenzenesulfonamide.

Synthesis and Purification
The synthesis of N-allyl-4-propoxybenzenesulfonamide can be achieved via a nucleophilic

substitution reaction between 4-propoxybenzenesulfonyl chloride and allylamine. This method

is adapted from the synthesis of similar N-allyl-sulfonamide derivatives.

Experimental Protocol: Synthesis of N-allyl-4-
propoxybenzenesulfonamide

Reaction Setup: In a round-bottom flask, dissolve 4-propoxybenzenesulfonyl chloride (1

equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran under an inert
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atmosphere (e.g., nitrogen or argon).

Addition of Amine: To the stirred solution, add allylamine (1.1 equivalents) dropwise at room

temperature. The reaction is typically carried out in the presence of a base, such as pyridine

or triethylamine (1.2 equivalents), to neutralize the hydrochloric acid formed during the

reaction.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: Upon completion, quench the reaction with water. Separate the organic layer and

wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base,

followed by a saturated sodium bicarbonate solution, and finally with brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude N-allyl-4-propoxybenzenesulfonamide by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate

in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Caption: Workflow for the synthesis and purification of N-allyl-4-
propoxybenzenesulfonamide.

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the

synthesized N-allyl-4-propoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in

structural assignment.

Data Processing: Process the acquired data using appropriate NMR software. Reference the

spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-allyl-4-
propoxybenzenesulfonamide
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Atom
¹H Chemical Shift (ppm,

predicted)

¹³C Chemical Shift (ppm,

predicted)

Allyl-CH₂ ~3.7 - 3.9 ~45

Allyl-CH ~5.7 - 5.9 ~133

Allyl=CH₂ ~5.1 - 5.3 ~118

Aromatic-H (ortho to SO₂) ~7.7 - 7.9 ~129

Aromatic-H (ortho to OCH₂) ~6.9 - 7.1 ~115

Aromatic-C (ipso to SO₂) - ~135

Aromatic-C (ipso to OCH₂) - ~163

Propoxy-OCH₂ ~3.9 - 4.1 ~70

Propoxy-CH₂ ~1.7 - 1.9 ~22

Propoxy-CH₃ ~0.9 - 1.1 ~10

Sulfonamide-NH ~4.8 - 5.2 (broad) -

Note: These are predicted values based on analogous structures. Actual experimental values

may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 2: Expected IR Absorption Bands for N-allyl-4-propoxybenzenesulfonamide
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3200 Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=C Stretch (Allyl) 1650 - 1630 Medium

S=O Stretch (Asymmetric) 1350 - 1320 Strong

S=O Stretch (Symmetric) 1170 - 1150 Strong

C-O Stretch (Aryl Ether) 1260 - 1230 Strong

S-N Stretch 950 - 900 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-

resolution mass spectrometry (HRMS) can be used to determine the exact molecular

formula.

Table 3: Expected Mass Spectral Data for N-allyl-4-propoxybenzenesulfonamide
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Parameter Expected Value

Molecular Formula C₁₂H₁₇NO₃S

Molecular Weight 255.33 g/mol

[M+H]⁺ (ESI) m/z 256.10

[M+Na]⁺ (ESI) m/z 278.08

Key Fragments (GC-MS)
m/z 199 ([M-C₃H₄]⁺), m/z 185 ([M-C₃H₅N]⁺), m/z

155, m/z 91

Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for purity determination and quantification.

System Preparation: Use a C18 reversed-phase column. The mobile phase can be a

gradient of acetonitrile or methanol in water, with or without an additive like 0.1%

trifluoroacetic acid or formic acid.

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent at a concentration of approximately 1 mg/mL.

Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution and

monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

Data Analysis: The purity of the compound is determined by the area percentage of the main

peak.
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HPLC Analysis Workflow
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Caption: General workflow for HPLC analysis of N-allyl-4-propoxybenzenesulfonamide.
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X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides unambiguous structural

confirmation and information on the three-dimensional arrangement of the molecule in the solid

state.

Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of N-allyl-4-propoxybenzenesulfonamide suitable for

X-ray diffraction, for example, by slow evaporation of a solution of the purified compound in

an appropriate solvent.

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a

controlled temperature (e.g., 100 K).

Structure Solution and Refinement: Solve the crystal structure using direct methods and

refine the structural model against the collected diffraction data.

Table 4: Representative Crystallographic Data for a Related Sulfonamide

Parameter N-allyl-4-methylbenzenesulfonamide[1]

Crystal System Triclinic

Space Group P-1

a (Å) 7.5538

b (Å) 8.2591

c (Å) 9.7145

α (°) 85.9415

β (°) 72.9167

γ (°) 67.6989

Note: This data is for N-allyl-4-methylbenzenesulfonamide and is provided for illustrative

purposes. The crystallographic parameters for N-allyl-4-propoxybenzenesulfonamide will be
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different.

X-ray Crystallography Workflow
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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